Disodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(benzenesulphonate)

Beschreibung

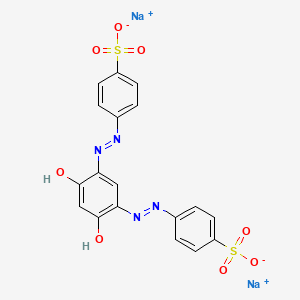

Disodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(benzenesulphonate) (CAS 83562-73-6), also known as Acid Brown 417, is a synthetic bis-azo dye with a molecular formula of C₁₈H₁₂N₄Na₂O₈S₂ and a molecular weight of 522.42 g/mol . Its structure consists of a central 4,6-dihydroxy-1,3-phenylene core linked via azo groups to two benzenesulphonate moieties. The compound is characterized by high water solubility due to its sulfonate groups, a polar surface area of 221.06 Ų, and moderate lipophilicity (cLogP = 1.283) . It is primarily used in the textile industry as a dye and has applications in biological staining due to its azo-chromophore properties .

Eigenschaften

CAS-Nummer |

83562-73-6 |

|---|---|

Molekularformel |

C18H12N4Na2O8S2 |

Molekulargewicht |

522.4 g/mol |

IUPAC-Name |

disodium;4-[[2,4-dihydroxy-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]benzenesulfonate |

InChI |

InChI=1S/C18H14N4O8S2.2Na/c23-17-10-18(24)16(22-20-12-3-7-14(8-4-12)32(28,29)30)9-15(17)21-19-11-1-5-13(6-2-11)31(25,26)27;;/h1-10,23-24H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |

InChI-Schlüssel |

SHWQEPOSCFVKMT-UHFFFAOYSA-L |

Kanonische SMILES |

C1=CC(=CC=C1N=NC2=CC(=C(C=C2O)O)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Säurebraun 417 beinhaltet typischerweise die Diazotierung eines aromatischen Amins, gefolgt von der Kupplung mit einer geeigneten Kupplungskomponente. Die Reaktionsbedingungen erfordern oft saure Umgebungen, um den Diazotierungsprozess zu erleichtern. Beispielsweise kann Anilin mit Natriumnitrit in Gegenwart von Salzsäure diazotiert werden, gefolgt von der Kupplung mit einer Phenolverbindung unter alkalischen Bedingungen, um den endgültigen Farbstoff zu bilden.

Industrielle Produktionsverfahren: Die industrielle Produktion von Säurebraun 417 beinhaltet großtechnische Diazotierungs- und Kupplungsreaktionen. Das Verfahren ist auf hohe Ausbeute und Reinheit optimiert und verwendet oft Durchflussreaktoren, um konstante Reaktionsbedingungen zu gewährleisten. Das Endprodukt wird dann durch Filtration und Trocknungsprozesse gereinigt, um den Farbstoff in seiner verwendbaren Form zu erhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Säurebraun 417 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Azogruppen können zu verschiedenen Produkten oxidiert werden, abhängig vom verwendeten Oxidationsmittel.

Reduktion: Die Azogruppen können zu Aminen reduziert werden, die weiter zu verschiedenen Verbindungen reagieren können.

Substitution: Die aromatischen Ringe in Säurebraun 417 können elektrophile Substitutionsreaktionen eingehen, wodurch neue funktionelle Gruppen eingeführt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumdithionit und Zinkstaub in sauren Bedingungen werden oft verwendet.

Substitution: Elektrophile Substitutionsreaktionen erfordern typischerweise Katalysatoren wie Aluminiumchlorid oder Eisen(III)-chlorid.

Hauptprodukte:

Oxidation: Produkte können Nitrosoverbindungen und Carbonsäuren umfassen.

Reduktion: Produkte sind aromatische Amine.

Substitution: Produkte variieren je nach eingeführter Substituent.

Wissenschaftliche Forschungsanwendungen

Industrial Applications

1. Textile Industry

- Disodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(benzenesulphonate) is extensively used as a dye for various fabrics. Its ability to provide long-lasting and rich colors makes it a preferred choice for dyeing cotton, wool, and synthetic fibers. The compound's dual hydroxyl and sulfonate functionalities enhance its solubility and binding properties compared to other azo dyes.

2. Food Industry

- This compound is also utilized as a food coloring agent. It imparts a brown hue to food products and is used to substitute cocoa or caramel colorants. However, its use in food is regulated due to potential health concerns associated with azo dyes.

3. Biological Research

- Recent studies have explored the potential of Disodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(benzenesulphonate) in biological applications. Its interaction with various substrates has been investigated for potential use in drug delivery systems and as a fluorescent marker in biochemical assays .

Case Study 1: Textile Dyeing Efficiency

A study evaluated the dyeing efficiency of Disodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(benzenesulphonate) on cotton fabrics. The results showed that the dye provided excellent color fastness under various washing conditions and light exposure. The study concluded that the compound's structure allows for strong interaction with cotton fibers, leading to enhanced dye retention.

Case Study 2: Food Coloring Regulation

Research on the application of Disodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(benzenesulphonate) in food products highlighted regulatory challenges. The study assessed the dye's stability under different pH levels and temperatures typically found in processed foods. Findings indicated that while the dye remained stable at certain conditions, its use must comply with safety regulations due to potential health risks associated with azo dyes.

A recent investigation into the biological activity of Disodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(benzenesulphonate) revealed its potential as a fluorescent probe in cellular imaging. The compound demonstrated effective binding with specific proteins in vitro, suggesting its utility in tracking biological processes within cells .

Wirkmechanismus

The primary mechanism of action for Acid Brown 417 involves its interaction with substrates through its azo groups. These groups can form hydrogen bonds and van der Waals interactions with various materials, leading to strong adhesion and vibrant coloration. The molecular targets include fibers in textiles and proteins in biological tissues.

Vergleich Mit ähnlichen Verbindungen

Structural Features

The compound belongs to the azo dye family, which is defined by the presence of the -N=N- azo group. Below is a comparison of its structural features with analogous bis-azo dyes:

| Compound Name | CAS Number | Core Structure | Substituents | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|---|

| Acid Brown 417 | 83562-73-6 | 4,6-Dihydroxy-1,3-phenylene | Benzenesulphonate | C₁₈H₁₂N₄Na₂O₈S₂ | 522.42 |

| Acid Brown 14 | 5850-16-8 | 2,4-Dihydroxy-1,3-phenylene | Naphthalene-1-sulphonate | C₂₆H₁₆N₄Na₂O₈S₂ | 622.54 |

| Congo Red | 573-58-0 | Biphenyl-4,4'-diyl | 4-Aminonaphthalene-1-sulphonate | C₃₂H₂₂N₆Na₂O₆S₂ | 696.66 |

| Acid Red 97 | 10169-02-5 | Biphenyl-2,2'-diyl | 2-Hydroxynaphthalene-1-sulphonate | C₃₂H₂₀N₄Na₂O₈S₂ | 730.67 |

Key Differences :

- Acid Brown 417 uses a dihydroxybenzene core , while Acid Brown 14 incorporates a naphthalene ring, enhancing its conjugation and lightfastness .

- Congo Red and Acid Red 97 feature biphenyl backbones with aminonaphthalene or hydroxynaphthalene substituents, respectively, leading to distinct spectral properties (e.g., Congo Red’s affinity for amyloid fibrils) .

Functional Substituents and Properties

| Compound | Functional Groups | Water Solubility | cLogP | Applications |

|---|---|---|---|---|

| Acid Brown 417 | -SO₃⁻, -OH | High | 1.283 | Textile dyeing, biological staining |

| Acid Brown 14 | -SO₃⁻, -OH (naphthalene) | High | -3.22* | Leather dyeing, pH indicators |

| Congo Red | -SO₃⁻, -NH₂ | Moderate | N/A | Histology (amyloid detection) |

| Acid Red 97 | -SO₃⁻, -OH (naphthol) | High | N/A | Textiles, inks |

*Acid Brown 14’s lower cLogP (-3.22) indicates higher hydrophilicity compared to Acid Brown 417, likely due to additional sulfonate groups .

Biologische Aktivität

Disodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(benzenesulphonate), commonly referred to as Acid Brown 417, is a synthetic azo dye with diverse applications in various industries. This article delves into its biological activity, including antimicrobial and anticancer properties, supported by case studies and research findings.

Chemical Profile

- Molecular Formula : C18H12N4Na2O8S2

- Molecular Weight : 522.42 g/mol

- CAS Number : 83562-73-6

- Synonyms : Acid Brown 417

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of Disodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(benzenesulphonate). The compound was evaluated against various bacterial strains using standard methods to determine its efficacy.

Key Findings:

- The compound exhibited significant antibacterial activity against Staphylococcus aureus , Escherichia coli , and Pseudomonas aeruginosa .

- Minimum Inhibitory Concentration (MIC) values were determined through broth dilution techniques, indicating effective inhibition at concentrations as low as 100 µg/mL .

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Anticancer Activity

The potential anticancer properties of Disodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(benzenesulphonate) have also been explored. In vitro studies indicate its effectiveness against various cancer cell lines.

Case Study:

A study investigated the impact of the compound on MCF-7 breast cancer cells . The results showed:

- A significant reduction in cell viability at concentrations of 250 and 300 µg/mL.

- Indications of apoptosis were observed through DNA fragmentation assays .

| Treatment Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| Control | 100 |

| 250 | 65 |

| 300 | 40 |

The biological activity of Disodium 4,4'-((4,6-dihydroxy-1,3-phenylene)bis(azo))bis(benzenesulphonate) is attributed to its structural features:

- The presence of hydroxyl groups contributes to its reactivity and interaction with biological macromolecules.

- Azo groups facilitate electron transfer processes that may disrupt cellular functions in microorganisms and cancer cells.

Q & A

Q. What advanced synthetic modifications could enhance its photostability for optoelectronic applications?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.